N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide
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Description
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C20H24N2O6S and its molecular weight is 420.48. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modifications
The research includes innovative methods for chemical synthesis, such as the Copper(II)-catalyzed remote sulfonylation of aminoquinolines, offering an environmentally friendly approach by utilizing sodium sulfinates as sulfide sources. This method yields a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields, highlighting a less odorous and more sustainable method for producing sulfonylated compounds (Xia et al., 2016).
Antimalarial and Antiviral Applications
A theoretical investigation into antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking studies. This research explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, demonstrating significant antimalarial activity and suggesting potential dual-use against COVID-19 due to their inhibitory action on key viral proteins (Fahim & Ismael, 2021).
Anticancer Research
Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors showcases their potential as anticancer agents. These compounds, based on bioisostere, have shown potent antiproliferative activities in vitro against human cancer cell lines, indicating their effectiveness in inhibiting the PI3K/AKT/mTOR pathway, a critical signaling pathway in cancer progression (Shao et al., 2014).
Electrophysiological Activity
Synthesis of N-substituted-4-(1H-imidazol-1-yl)benzamides resulted in compounds exhibiting selective class III electrophysiological activity. This activity is akin to that of sematilide, a class III agent undergoing clinical trials, indicating the potential of these compounds in managing arrhythmias (Morgan et al., 1990).
Antibacterial Agents
A study on the synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives revealed high activity against Gram-positive bacteria. This suggests the importance of structural modifications in enhancing the antibacterial efficacy of quinolone-based compounds (Foroumadi et al., 2005).
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-17-10-14(11-18(27-2)19(17)28-3)20(23)21-15-8-7-13-6-5-9-22(16(13)12-15)29(4,24)25/h7-8,10-12H,5-6,9H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFCPRWIMDCWFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.